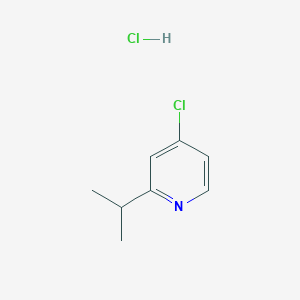
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is an organic compound that features a terephthalaldehyde core substituted with carbazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with terephthalaldehyde and carbazole derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 80-120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2,5-bis(4-carbazol-9-ylphenyl)terephthalic acid.
Reduction: 2,5-bis(4-carbazol-9-ylphenyl)terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde has several scientific research applications:
Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Employed in organic solar cells to improve charge carrier mobility.
Sensors: Utilized in the fabrication of chemical sensors due to its fluorescent properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mécanisme D'action
The mechanism by which 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde exerts its effects is primarily through its electronic structure. The carbazole groups enhance the compound’s ability to transport electrons, making it suitable for use in electronic devices. The molecular targets include various components of electronic circuits, where the compound facilitates charge transfer and improves device performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-bis(octyloxy)terephthalaldehyde: Similar in structure but with octyloxy groups instead of carbazole groups.
Terephthalaldehyde: The parent compound without any substituents.
2,5-bis(diphenylamino)terephthalaldehyde: Features diphenylamino groups instead of carbazole groups.
Uniqueness
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is unique due to the presence of carbazole groups, which significantly enhance its electronic properties. This makes it particularly valuable in applications requiring efficient electron transport, such as OLEDs and organic solar cells.
Propriétés
Formule moléculaire |
C44H28N2O2 |
|---|---|
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde |
InChI |
InChI=1S/C44H28N2O2/c47-27-31-26-40(30-19-23-34(24-20-30)46-43-15-7-3-11-37(43)38-12-4-8-16-44(38)46)32(28-48)25-39(31)29-17-21-33(22-18-29)45-41-13-5-1-9-35(41)36-10-2-6-14-42(36)45/h1-28H |
Clé InChI |
NMYQUJPHZWNUSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=C(C=C5C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)




![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)



![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
